molecular formula C15H12N4O3 B4996681 1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one

1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one

Cat. No.: B4996681
M. Wt: 296.28 g/mol
InChI Key: OUZPCSZARFRKTD-UHFFFAOYSA-N
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Description

1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one is a heterocyclic compound that features both isoxazole and benzimidazole moieties. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one typically involves the formation of the isoxazole rings followed by their attachment to the benzimidazole core. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole rings. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole or benzimidazole rings.

Scientific Research Applications

1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its structural similarity to other bioactive molecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one involves its interaction with specific molecular targets. The isoxazole and benzimidazole rings can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(isoxazol-3-ylmethyl)urea: Similar in structure but with a urea moiety instead of a benzimidazole ring.

    1,3-Bis(isoxazol-3-ylmethyl)benzene: Lacks the benzimidazole ring, making it less complex.

    1,3-Bis(isoxazol-3-ylmethyl)-3-hydroxybenzimidazole: Similar but with a hydroxyl group on the benzimidazole ring.

Uniqueness

1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one is unique due to the combination of isoxazole and benzimidazole rings, which can confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

1,3-bis(1,2-oxazol-3-ylmethyl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15-18(9-11-5-7-21-16-11)13-3-1-2-4-14(13)19(15)10-12-6-8-22-17-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZPCSZARFRKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N2CC3=NOC=C3)CC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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